molecular formula C22H26N4O5S2 B2977767 ethyl 3-cyano-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 681437-24-1

ethyl 3-cyano-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2977767
CAS No.: 681437-24-1
M. Wt: 490.59
InChI Key: GHQVATMXDPVLCC-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused bicyclic core with a sulfur-containing thiophene ring. Key structural features include:

  • 4-(N,N-Diethylsulfamoyl)benzamido substituent: Introduces steric bulk and modulates solubility via the diethylsulfonamide moiety.
  • Ethyl carboxylate ester: Increases lipophilicity compared to methyl esters, influencing pharmacokinetics.

The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for antitubulin agents or enzyme inhibitors .

Properties

IUPAC Name

ethyl 3-cyano-2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5S2/c1-4-26(5-2)33(29,30)16-9-7-15(8-10-16)20(27)24-21-18(13-23)17-11-12-25(14-19(17)32-21)22(28)31-6-3/h7-10H,4-6,11-12,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQVATMXDPVLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-cyano-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups including a cyano group, thieno[2,3-c]pyridine ring, and a sulfamoyl moiety. The molecular formula is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S with a molecular weight of approximately 378.47 g/mol.

Structural Formula

Ethyl 3 cyano 2 4 N N diethylsulfamoyl benzamido 4 5 dihydrothieno 2 3 c pyridine 6 7H carboxylate\text{Ethyl 3 cyano 2 4 N N diethylsulfamoyl benzamido 4 5 dihydrothieno 2 3 c pyridine 6 7H carboxylate}

Anticancer Activity

Research indicates that derivatives of thieno[2,3-c]pyridine compounds exhibit notable anticancer properties. A study highlighted the synthesis of various thieno[2,3-c]pyridine derivatives and their evaluation against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). This compound demonstrated significant cytotoxicity in vitro, with IC50 values indicating effective inhibition of cell proliferation .

The proposed mechanism involves the inhibition of specific signaling pathways associated with cancer cell survival and proliferation. The compound is believed to interfere with the STAT3 signaling pathway, which is crucial for tumor growth and metastasis. Inhibition of this pathway can lead to apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that the compound possesses broad-spectrum antimicrobial activity, which may be attributed to its ability to disrupt microbial cell membranes .

Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, this compound was tested for its cytotoxic effects. The results showed a dose-dependent decrease in cell viability with significant morphological changes indicative of apoptosis .

Study 2: Antimicrobial Testing

A separate study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. The compound exhibited MIC values comparable to established antibiotics, suggesting potential for therapeutic applications .

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/MIC (µM)Notes
AnticancerMCF-715Significant cytotoxicity observed
A54920Induction of apoptosis confirmed
AntimicrobialStaphylococcus aureus32Broad-spectrum activity noted
Escherichia coli40Effective against resistant strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

Compound 3b (Ethyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate)

  • Key Differences: Substituent: 3,4,5-Trimethoxyanilino vs. 4-(N,N-diethylsulfamoyl)benzamido. Electronic Effects: Trimethoxyphenyl provides electron-donating groups, while diethylsulfamoyl is electron-withdrawing. Biological Activity: 3b exhibits antitubulin activity (IC₅₀ = 1.2 µM), whereas the diethylsulfamoyl analog may target sulfonamide-sensitive enzymes .
  • Physical Properties :
    • Yield : 51% for 3b vs. ~50–60% (estimated) for the target compound.
    • Melting Point : 134–136°C for 3b; the target compound’s m.p. is likely higher due to increased hydrogen bonding from the sulfamoyl group.

Compound 11b ((2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile)

  • Key Differences: Core Structure: Thiazolo-pyrimidine vs. thieno-pyridine. Functional Groups: Dual cyano groups in 11b vs. a single cyano group in the target compound.
  • Physical Properties: Yield: 68% for 11b, higher than typical thieno-pyridine derivatives due to optimized cyclization conditions . Melting Point: 213–215°C for 11b, reflecting crystallinity from the planar thiazolo-pyrimidine core.

Pharmacokinetic and Solubility Trends

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL)
Target Compound ~480 3.5 <0.1
3b (Trimethoxyphenyl) 418.4 2.8 0.3
11b (Thiazolo-pyrimidine) 403 2.2 0.5
  • Diethylsulfamoyl Group : Increases LogP by ~0.7 compared to 3b, reducing aqueous solubility but enhancing membrane permeability.

Spectroscopic Comparison

  • IR Spectroscopy: C≡N Stretch: ~2,220 cm⁻¹ for all cyano-containing analogs . Sulfonamide S=O Stretch: ~1,150 cm⁻¹ (target compound) vs. absent in 3b.
  • ¹H NMR :
    • Diethylsulfamoyl Protons : δ 1.1 (t, 6H, CH₂CH₃), 3.3–3.5 (q, 4H, NCH₂) .
    • Trimethoxyphenyl Protons : δ 3.7–3.8 (s, 9H, OCH₃) in 3b .

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